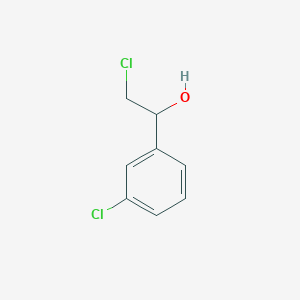

2-Chloro-1-(3-chloro-phenyl)-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466855 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106262-93-5 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106262-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(3-chlorophenyl)ethanol

Introduction: The Significance of a Chiral Halohydrin

2-Chloro-1-(3-chlorophenyl)ethanol is a chiral halohydrin of significant interest in the pharmaceutical industry. Its importance lies in its role as a key chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of a stereogenic center at the carbon bearing the hydroxyl group means that this molecule can exist as two non-superimposable mirror images, or enantiomers. Often, only one of these enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure 2-chloro-1-(3-chlorophenyl)ethanol is a critical endeavor in drug development and process chemistry.

This technical guide provides a comprehensive overview of the primary synthetic strategies for producing 2-chloro-1-(3-chlorophenyl)ethanol, with a focus on the reduction of the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone. We will explore both classical chemical reductions that yield a racemic mixture and modern asymmetric methods that provide access to single enantiomers. For each methodology, we will delve into the underlying mechanistic principles that govern the reaction, provide detailed experimental protocols, and present the expected outcomes in a clear and concise format.

Part 1: Synthesis of the Precursor: 2-Chloro-1-(3-chlorophenyl)ethanone

The common precursor for the synthesis of 2-chloro-1-(3-chlorophenyl)ethanol is the corresponding α-chloro ketone, 2-chloro-1-(3-chlorophenyl)ethanone. This intermediate is typically prepared via the α-chlorination of 3'-chloroacetophenone.

Reaction Pathway: α-Chlorination of 3'-Chloroacetophenone

The synthesis of 2-chloro-1-(3-chlorophenyl)ethanone from 3'-chloroacetophenone is generally achieved through an α-chlorination reaction. A common method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like acetic acid.[1]

Caption: Synthesis of the ketone precursor via α-chlorination.

Experimental Protocol: α-Chlorination of 3'-Chloroacetophenone

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 3'-chloroacetophenone (1 equivalent), N-chlorosuccinimide (NCS) (1.1 equivalents), and benzoyl peroxide (0.05 equivalents) to glacial acetic acid.[1]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the majority of the acetic acid under reduced pressure.

-

Isolation: Pour the residue into a large volume of water with stirring to precipitate the crude product.

-

Purification: The crude solid can be collected by filtration and recrystallized from a suitable solvent, such as ethanol or a mixture of benzene and petroleum ether, to yield the purified 2-chloro-1-(3-chlorophenyl)ethanone.[2]

Part 2: Synthesis of 2-Chloro-1-(3-chlorophenyl)ethanol via Ketone Reduction

The primary method for synthesizing 2-chloro-1-(3-chlorophenyl)ethanol is the reduction of the carbonyl group of 2-chloro-1-(3-chlorophenyl)ethanone. This transformation can be achieved through several methods, which can be broadly categorized as achiral (producing a racemic mixture) and chiral (producing an enantiomerically enriched product).

Method 1: Achiral Reduction using Sodium Borohydride (Racemic Synthesis)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[3] It offers the advantage of being stable in protic solvents like methanol and ethanol, making it a convenient choice for laboratory-scale synthesis.

Mechanism of Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during work-up to yield the final alcohol.

Caption: General mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask at 0 °C (ice bath).[4]

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.[5]

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).[6]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure racemic 2-chloro-1-(3-chlorophenyl)ethanol.[4]

| Parameter | Condition | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |

| Solvent | Methanol or Ethanol | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Work-up | Aqueous quench followed by extraction | [6] |

| Product | Racemic 2-Chloro-1-(3-chlorophenyl)ethanol | |

| Expected Yield | 80-95% | [5] |

Method 2: Asymmetric Reduction using Ketoreductases (Enantioselective Synthesis)

Biocatalysis using ketoreductases (KREDs) offers a highly efficient and environmentally friendly method for the asymmetric reduction of prochiral ketones, yielding optically active alcohols with high enantiomeric excess (ee).[7] KREDs are enzymes that utilize a cofactor, typically NADPH or NADH, as a hydride source.[8]

Mechanism of KRED-catalyzed Reduction: The reaction occurs in the enzyme's active site. The cofactor (NAD(P)H) binds first, followed by the ketone substrate.[9] A hydride is then transferred from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the ketone. This transfer is highly stereospecific due to the chiral environment of the active site. A proton is simultaneously delivered to the carbonyl oxygen from a conserved tyrosine residue, which acts as a general acid.[9]

Caption: Workflow for ketoreductase-catalyzed asymmetric reduction.

Experimental Protocol: KRED-catalyzed Reduction

-

Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), combine the ketoreductase enzyme (or whole cells containing the KRED), the cofactor (NADP⁺ or NAD⁺), and a cofactor regeneration system.[10] A common regeneration system consists of a sacrificial alcohol like isopropanol and a corresponding dehydrogenase (e.g., glucose dehydrogenase with glucose).

-

Substrate Addition: Add the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.[10]

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation.[10]

-

Monitoring: Monitor the conversion of the ketone and the enantiomeric excess of the alcohol product using chiral HPLC or GC.

-

Work-up and Isolation: Once the reaction reaches completion, extract the product with an organic solvent (e.g., ethyl acetate).[11]

-

Purification: The organic extracts can be dried and the solvent evaporated. The product can be further purified by column chromatography if necessary.

| Parameter | Condition | Reference |

| Catalyst | Ketoreductase (KRED) | [10] |

| Cofactor | NAD(P)H (with regeneration system) | [10] |

| Solvent | Aqueous buffer (often with co-solvent) | [10] |

| Temperature | 24-45 °C | [10] |

| Product | Enantiomerically pure alcohol | |

| Expected ee | >99% | [10] |

Method 3: Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[12] The reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂).

Mechanism of CBS Reduction: The mechanism involves the formation of a complex between the CBS catalyst and the borane.[13] The nitrogen atom of the catalyst coordinates to the borane, which enhances the Lewis acidity of the boron atom within the catalyst ring. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric interactions, typically with the larger substituent oriented away from the catalyst's chiral group.[14] This coordination pre-organizes the ketone for a highly face-selective intramolecular hydride transfer from the coordinated borane via a six-membered ring transition state.[12]

Caption: Simplified mechanism of the Corey-Bakshi-Shibata reduction.

Experimental Protocol: CBS Reduction

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (S)- or (R)-CBS catalyst (typically 5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF).[11]

-

Addition of Borane: Add the borane solution (e.g., 1 M BH₃·THF) to the catalyst solution and stir for a few minutes.

-

Substrate Addition: Slowly add a solution of 2-chloro-1-(3-chlorophenyl)ethanone in anhydrous THF to the catalyst-borane mixture at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the addition of methanol.[11]

-

Work-up: Remove the solvent under reduced pressure and then perform an extractive work-up with a suitable organic solvent and aqueous washes.

-

Purification: Purify the product by flash column chromatography.

| Parameter | Condition | Reference |

| Catalyst | Chiral Oxazaborolidine (CBS catalyst) | [12] |

| Reducing Agent | Borane source (e.g., BH₃·THF) | [12] |

| Solvent | Anhydrous THF | [11] |

| Temperature | 0 °C to Room Temperature | [11] |

| Product | Enantiomerically pure alcohol | |

| Expected ee | >95% | [12] |

Conclusion

The synthesis of 2-chloro-1-(3-chlorophenyl)ethanol can be effectively achieved through the reduction of its corresponding ketone precursor. For applications where a racemic mixture is acceptable, reduction with sodium borohydride provides a straightforward and high-yielding method. However, for the production of single-enantiomer products, which is often a requirement in the pharmaceutical industry, asymmetric methods are essential. Both biocatalytic reduction with ketoreductases and the Corey-Bakshi-Shibata reduction offer excellent enantioselectivity. The choice between these methods will depend on factors such as substrate compatibility, catalyst availability and cost, and the desired scale of the reaction. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

References

-

Qin, Y. et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(45), 6786-6803. Available at: [Link]

- Hoye, T. R. (2015). Experiment 1. Ketone Reduction by Sodium Borohydride: Propiophenone and 3-Chloroacetophenone. University of Minnesota Department of Chemistry.

- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.

- Studylib. (2015). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.

- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from The Royal Society of Chemistry website.

- WebAssign. (2013). Experiment 3 - Reduction of a Ketone.

- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.

- NaBH4 Reduction of Ketone to Alcohol. (n.d.).

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

- Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.

- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.

-

Penning, T. M. (2014). The Aldo-Keto Reductases (AKRs): Overview. PMC - NIH. Available at: [Link]

- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

- ChemicalBook. (n.d.). 3'-Chloroacetophenone synthesis.

- ResearchGate. (n.d.). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol.

- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction.

- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.

- Wikipedia. (n.d.). Corey–Itsuno reduction.

- Oreate AI. (2026). Classification, Catalytic Mechanism and Application Research of Ketoreductases.

- Grokipedia. (n.d.). Corey–Itsuno reduction.

- National Institutes of Health. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.

- Pharmaffiliates. (n.d.). 2-Chloro-1-(3-chloro-phenyl)-ethanol.

- Patsnap. (n.d.). Method for synthesizing 2,3í»-dichloroacetophenone.

- Google Patents. (n.d.). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.

- Veeprho. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl)-Ethanol.

- Benchchem. (n.d.). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.

- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.

- ResearchGate. (n.d.). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.

- ResearchGate. (n.d.). Experimental transition state for the Corey–Bakshi–Shibata reduction.

- YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

- ChemicalBook. (n.d.). 2'-Chloroacetophenone synthesis.

- PNAS. (2015). Origins of stereoselectivity in evolved ketoreductases.

- Google Patents. (n.d.). US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.

- Study.com. (n.d.). The Meerwein-Ponndorf-Verley reaction involves reduction of a ketone....

- Fluorochem. (n.d.). This compound.

- National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

Sources

- 1. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]

- 2. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone - Google Patents [patents.google.com]

- 3. webassign.net [webassign.net]

- 4. studylib.net [studylib.net]

- 5. rsc.org [rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classification, Catalytic Mechanism and Application Research of Ketoreductases - Oreate AI Blog [oreateai.com]

- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 10. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-Chloro-1-(3-chlorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-(3-chlorophenyl)ethanol, a halogenated aromatic alcohol of significant interest in pharmaceutical synthesis. While serving as a key chiral intermediate, detailed experimental and spectroscopic data for this specific compound are not widely available in public-access databases. This document bridges that gap by synthesizing information from analogous compounds, theoretical principles, and patent literature to provide researchers, scientists, and drug development professionals with a robust working knowledgebase. The guide covers nomenclature, physicochemical properties, a detailed protocol for its synthesis via ketone reduction, a thorough discussion of its spectroscopic characterization based on predictive analysis, and its critical application in the synthesis of β3-adrenergic receptor agonists. All protocols and mechanisms are explained with an emphasis on the underlying chemical principles to ensure both practical utility and scientific rigor.

Nomenclature and Chemical Identity

The compound of interest is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

-

IUPAC Name: 2-chloro-1-(3-chlorophenyl)ethanol

-

InChI Key: LBSKQOSGSUKVDG-UHFFFAOYSA-N[1]

Structural Representation

The molecule consists of a phenyl ethanol backbone. The phenyl ring is substituted with a chlorine atom at the meta- (position 3) position, and the ethanol side chain features a chlorine atom at the C2 position. The C1 carbon, bearing the hydroxyl group, is a chiral center.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; O1 [label="OH"]; H1 [label="*"]; // Chiral center indicator

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.3,-2.1!"]; Cl1 [pos="-2.5,-1.4!"]; C8 [pos="-1.2,0.7!"]; O1 [pos="-2.4,0.7!"]; Cl2 [pos="3.8,-1.4!"]; H1 [pos="-1.4,-2.4!"]; // Position indicator near C7

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- Cl1; C1 -- C8; C8 -- O1; C4 -- Cl2;

// Add labels to carbons for clarity label_C1 [label="1'", pos="-0.3,-1.4!"]; label_C2 [label="2'", pos="1.2,-2.4!"]; label_C3 [label="3'", pos="2.7,-1.4!"]; label_C7 [label="1", pos="-1.6,-2.1!"]; label_C1_side [label="2", pos="-0.3,0!"]; } } Caption: Structure of 2-chloro-1-(3-chlorophenyl)ethanol.

Physicochemical Properties

Quantitative physicochemical data for this specific molecule is sparse. The table below includes data from chemical suppliers and predicted values.

| Property | Value | Source |

| Molecular Weight | 191.05 g/mol | [3] |

| Appearance | Colorless to Yellow Liquid | [3] |

| pKa (Predicted) | 12.94 ± 0.20 | [3] |

| XLogP3-AA (Predicted) | 2.3 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Purification

The primary and most direct route for synthesizing 2-chloro-1-(3-chlorophenyl)ethanol is the reduction of its corresponding ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone (also known as 3'-chloro-α-chloroacetophenone). This transformation is a cornerstone of introductory organic synthesis, involving the conversion of a carbonyl group to a hydroxyl group.

Synthesis Pathway Overview

The reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common, cost-effective, and selective choice for laboratory-scale synthesis due to its mild nature and tolerance for protic solvents like methanol or ethanol.

// Nodes Start [label="Precursor:\n2-Chloro-1-(3-chlorophenyl)ethanone"]; Reagents [label="Reagents:\nSodium Borohydride (NaBH₄)\nMethanol (Solvent)"]; Reaction [label="Reduction Reaction\n(Hydride Attack)"]; Workup [label="Aqueous Work-up\n(Quench & Extraction)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Final Product:\n2-Chloro-1-(3-chlorophenyl)ethanol", fillcolor="#E6F4EA", color="#34A853"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup [label="1. Quench (e.g., H₂O)\n2. Extract (e.g., Ethyl Acetate)"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Purified Product"]; } } Caption: General workflow for the synthesis of the target compound.

Mechanism of Reduction

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.

-

Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the carbonyl carbon. Simultaneously, the pi electrons of the C=O bond move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.

-

Protonation: The newly formed alkoxide is then protonated by the solvent (methanol or ethanol), yielding the final alcohol product and a methoxyborohydride species. This process repeats until all four hydride equivalents from the borohydride have reacted.

The use of a protic solvent is critical as it serves as the proton source for the final alcohol.

Experimental Protocol: Chemical Reduction

This protocol is adapted from standard procedures for the reduction of analogous chloroacetophenones.

Materials:

-

2-chloro-1-(3-chlorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq) in methanol (approx. 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution. The reaction is kept at 0 °C to minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any unreacted NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically an oil and can be purified by flash column chromatography.

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the column eluent and load it onto the column.

-

Elution: Elute the column with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 95:5 and gradually increasing to 80:20). The product alcohol is more polar than the starting ketone and will elute later.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-1-(3-chlorophenyl)ethanol as a clear oil.

Spectroscopic Characterization and Validation

Disclaimer: A complete, publicly-verified set of experimental spectra for 2-chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5) was not found during the literature search for this guide. The following data is predictive, based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-Cl), and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | s | 1H | Ar-H (C2') | The proton between two Cl-bearing carbons on the ring is often a singlet. |

| ~ 7.25-7.30 | m | 3H | Ar-H (C4', C5', C6') | Complex multiplet for the remaining aromatic protons. |

| ~ 4.95 | dd | 1H | H-1 (CHOH) | Doublet of doublets due to coupling with the two non-equivalent H-2 protons. |

| ~ 3.70 | dd | 1H | H-2a (CH₂Cl) | Part of an ABX system with H-1 and H-2b. Diastereotopic. |

| ~ 3.60 | dd | 1H | H-2b (CH₂Cl) | Part of an ABX system with H-1 and H-2a. Diastereotopic. |

| ~ 2.50 | d | 1H | OH | A broad or sharp singlet, which may exchange with D₂O. Position is concentration-dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the eight unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142 | C-1' (Ar-C) | Quaternary carbon attached to the ethanol sidechain. |

| ~ 135 | C-3' (Ar-C-Cl) | Carbon directly bonded to chlorine, deshielded. |

| ~ 130 | C-5' (Ar-CH) | Aromatic CH. |

| ~ 128 | C-6' (Ar-CH) | Aromatic CH. |

| ~ 126 | C-2' (Ar-CH) | Aromatic CH. |

| ~ 124 | C-4' (Ar-CH) | Aromatic CH. |

| ~ 72 | C-1 (CHOH) | Carbon bonded to oxygen is significantly downfield. |

| ~ 49 | C-2 (CH₂Cl) | Carbon bonded to chlorine is deshielded relative to an alkane. |

Predicted Mass Spectrum (EI)

Electron ionization mass spectrometry is expected to show a discernible molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of two chlorine atoms. The expected peaks would be at m/z 190 (¹²C₈¹H₈³⁵Cl₂¹⁶O), 192 (containing one ³⁷Cl), and 194 (containing two ³⁷Cl) in an approximate ratio of 9:6:1.

-

Major Fragments:

-

m/z 141/143 (M - CH₂Cl)⁺: Loss of the chloromethyl radical (•CH₂Cl) via alpha-cleavage, resulting in a stable benzylic cation. This is often a prominent peak for this class of compounds.

-

m/z 111/113 (C₆H₄Cl)⁺: Fragmentation of the side chain leading to the chlorophenyl cation.

-

Predicted Infrared (IR) Spectrum

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~ 3350 (broad) | O-H stretch | Characteristic broad absorption for an alcohol's hydroxyl group due to hydrogen bonding. |

| ~ 3100-3000 | Aromatic C-H stretch | Sharp peaks characteristic of sp² C-H bonds on the phenyl ring. |

| ~ 2950-2850 | Aliphatic C-H stretch | Stretching vibrations for the sp³ C-H bonds of the ethanol backbone. |

| ~ 1600, 1475 | Aromatic C=C stretch | Phenyl ring skeletal vibrations. |

| ~ 1100-1050 | C-O stretch | Strong absorption for the secondary alcohol C-O bond. |

| ~ 800-750 | C-Cl stretch | Stretching vibration for the C-Cl bonds. |

Applications in Pharmaceutical Synthesis

The primary utility of 2-chloro-1-(3-chlorophenyl)ethanol lies in its role as a chiral building block for synthesizing advanced pharmaceutical intermediates. Its bifunctional nature (an alcohol and an alkyl chloride) allows for sequential, regioselective reactions.

Precursor to β3-Adrenergic Receptor Agonists

The (R)-enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol is a key precursor to (R)-3-chlorostyrene oxide.[4] This epoxide is a critical intermediate in the synthesis of several β3-adrenergic receptor agonists, such as Solabegron, which have been investigated for the treatment of overactive bladder and type 2 diabetes.[5]

Mechanism: Intramolecular Epoxide Formation The conversion of the chlorohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis.

-

Deprotonation: A base (e.g., sodium hydroxide) removes the acidic proton from the hydroxyl group, forming a transient alkoxide.

-

Intramolecular Sₙ2 Attack: The nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction. This backside attack displaces the chloride ion and forms the strained three-membered epoxide ring.

// Structures

start [label=<

2-Chloro-1-(3-chlorophenyl)ethanol

2-Chloro-1-(3-chlorophenyl)ethanol

intermediate [label=<

Alkoxide Intermediate

Alkoxide Intermediate

product [label=<

(R)-3-Chlorostyrene Oxide

(R)-3-Chlorostyrene Oxide

// Edges start -> intermediate [label=" + NaOH\n- H₂O "]; intermediate -> product [label=" Intramolecular Sₙ2\n- Cl⁻ "]; } } Caption: Conversion of the chlorohydrin to the key epoxide intermediate.

This epoxide serves as a potent electrophile, ready for ring-opening by amine nucleophiles in subsequent steps to build the final drug molecule.

Potential Intermediate for Kinase Inhibitors

While less documented, related chlorohydrins are used in the synthesis of various kinase inhibitors. The epoxide derived from this compound could similarly be used as an electrophilic building block to link molecular fragments in the development of new therapeutic agents, such as those targeting the insulin-like growth factor-1 receptor (IGF-1R).

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for 2-chloro-1-(3-chlorophenyl)ethanol was located. The following guidance is based on hazard information for the racemic mixture and general principles for handling chlorinated organic compounds.[3]

-

Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific target organ toxicity – single exposure (Category 3, Respiratory irritation)

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. Ensure full skin coverage.

-

Respiratory Protection: Handle only in a well-ventilated fume hood.

-

-

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly sealed.

-

Store away from strong oxidizing agents and strong bases.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

2-Chloro-1-(3-chlorophenyl)ethanol is a valuable chemical intermediate whose utility, particularly in its chiral forms, is well-established in the synthesis pathway of β3-adrenergic receptor agonists. This guide provides a foundational framework for its synthesis, characterization, and safe handling. While a lack of publicly available experimental spectral data necessitates a predictive approach to characterization, the provided protocols and analyses, grounded in established chemical principles and data from close structural analogs, offer a reliable starting point for researchers. The continued importance of this compound as a building block in drug discovery underscores the need for further public documentation of its empirical data.

References

-

Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2008). ResearchGate. Available at: [Link]

-

Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. (2003). ResearchGate. Available at: [Link]

Sources

physical and chemical properties of 2-Chloro-1-(3-chloro-phenyl)-ethanol

An In-Depth Technical Guide to 2-Chloro-1-(3-chlorophenyl)ethanol: Properties, Synthesis, and Applications

Introduction

2-Chloro-1-(3-chlorophenyl)ethanol is a halogenated aromatic alcohol that serves as a critical chiral building block in modern medicinal chemistry. Its structural features, particularly the presence of a stereocenter and two reactive chlorine atoms at different positions, make it a versatile synthon for complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, spectroscopic characterization, and key applications, with a focus on its role in the development of targeted therapeutics. For researchers and professionals in drug discovery, understanding the nuances of this intermediate is paramount for the efficient synthesis of advanced pharmaceutical agents, including β3-adrenergic receptor agonists and kinase inhibitors.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. 2-Chloro-1-(3-chlorophenyl)ethanol is systematically named according to IUPAC nomenclature and registered under a unique CAS number for unambiguous identification in literature and commerce.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1-(3-chlorophenyl)ethanol | [1] |

| CAS Number | 106262-93-5 | [1][2] |

| Molecular Formula | C₈H₈Cl₂O | [1][3] |

| Molecular Weight | 191.05 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(CCl)O | [1] |

| InChI Key | LBSKQOSGSUKVDG-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a benzene ring substituted with chlorine at the meta-position and a 2-chloroethanol side chain, is depicted below. The chiral center at the carbinol carbon (C1) is of significant interest for stereoselective syntheses.

Caption: 2D structure of 2-Chloro-1-(3-chlorophenyl)ethanol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and appropriate handling procedures. While some experimental data is limited, a combination of reported and predicted values provides a solid profile for this compound.

| Property | Value | Notes | Source |

| Appearance | Colorless to Yellow Liquid | Observed in commercial samples. | [3] |

| Boiling Point | 284.6 ± 25.0 °C | Predicted value for the (S)-enantiomer. | [4] |

| Density | 1.328 ± 0.06 g/cm³ | Predicted value for the (S)-enantiomer. | [4] |

| pKa | 12.94 ± 0.20 | Predicted; refers to the hydroxyl proton. | [3][4] |

| Solubility | Low in water; Soluble in organic solvents. | Typical for haloalkanes. Energy required to break hydrogen bonds in water is not sufficiently compensated by new solute-solvent interactions. | |

| Storage | 2-8°C (Refrigerator) | Recommended for maintaining stability. |

Synthesis and Manufacturing Insights

The synthesis of 2-Chloro-1-(3-chlorophenyl)ethanol is most commonly achieved via the reduction of its corresponding ketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone. This two-step approach, starting from commercially available materials, is efficient and scalable.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process. The first stage involves the synthesis of the ketone intermediate, followed by its reduction to the final alcohol product. The choice of reducing agent in the second step is critical as it can influence stereoselectivity, a key consideration for pharmaceutical applications.

Caption: General synthetic workflow for 2-Chloro-1-(3-chlorophenyl)ethanol.

Experimental Protocol: Chemical Reduction

This protocol describes a standard laboratory-scale synthesis of racemic 2-Chloro-1-(3-chlorophenyl)ethanol using sodium borohydride, a mild and selective reducing agent.

Objective: To synthesize 2-Chloro-1-(3-chlorophenyl)ethanol from 2-chloro-1-(3-chlorophenyl)ethanone.

Materials:

-

2-chloro-1-(3-chlorophenyl)ethanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloro-1-(3-chlorophenyl)ethanone in methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. The causality for cooling is to control the exothermic reaction of NaBH₄ with the solvent and the ketone, preventing side reactions.

-

Reduction: Slowly add sodium borohydride (0.3-0.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. The stoichiometry is chosen to ensure complete reduction of the ketone without excessive borohydride, which would complicate the workup.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-1-(3-chlorophenyl)ethanol, which can be purified further by column chromatography if necessary.

Field Insight: Biocatalytic Asymmetric Reduction

For pharmaceutical applications where a single enantiomer is required, biocatalysis offers a superior alternative to classical resolution. The use of ketoreductase enzymes or whole-cell systems (like baker's yeast) can directly produce the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee).[5][6]

The rationale behind this choice is twofold: it provides exceptional stereoselectivity (often >99% ee) and operates under environmentally benign conditions (aqueous media, ambient temperature). A typical protocol involves creating a buffered aqueous solution containing the ketone substrate, a cofactor (like NADPH), and the enzyme or yeast cells.[5] The reaction is gently agitated for 24-48 hours before extraction. This method avoids costly chiral resolving agents and the inherent 50% yield limit of classical resolution.

Spectroscopic Characterization

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogs.[7][8]

-

¹H NMR:

-

Aromatic Region (δ 7.2-7.5 ppm): Four protons on the 3-chlorophenyl ring would appear as a complex multiplet pattern.

-

Methine Proton (CH-OH, δ ~5.0 ppm): A triplet or doublet of doublets, coupled to the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O).

-

Methylene Protons (CH₂Cl, δ ~3.7-3.9 ppm): Two protons adjacent to the chlorine and the chiral center, likely appearing as a doublet of doublets.

-

Hydroxyl Proton (OH, variable): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~125-145 ppm): Six signals are expected, with the carbon attached to the chlorine (C3) appearing around δ 135 ppm and the carbon attached to the side chain (C1) around δ 143 ppm.

-

Methine Carbon (C-OH, δ ~75 ppm): The carbon of the chiral center.

-

Methylene Carbon (C-Cl, δ ~50 ppm): The carbon bearing the primary chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (~3300-3400 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group.

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch (~2850-2960 cm⁻¹): Peaks corresponding to the C-H bonds of the side chain.

-

C=C Aromatic Stretch (~1470-1600 cm⁻¹): Multiple sharp absorptions.

-

C-O Stretch (~1050-1150 cm⁻¹): A strong band indicating the alcohol C-O bond.

-

C-Cl Stretch (~680-800 cm⁻¹): Absorptions for both the aryl and alkyl C-Cl bonds.

-

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190 (for ³⁵Cl isotopes), with characteristic isotopic peaks at M+2 (m/z 192) and M+4 (m/z 194) due to the presence of two chlorine atoms. Key fragmentation patterns would include the loss of CH₂Cl (m/z 49) and the formation of the stable 3-chlorotropylium ion.

Chemical Reactivity and Key Applications

The utility of 2-Chloro-1-(3-chlorophenyl)ethanol in drug development stems from its role as a precursor to more complex chiral molecules.

Synthesis of Chiral Epoxides

A primary transformation of this compound involves an intramolecular Williamson ether synthesis. Treatment with a base (e.g., sodium hydride or potassium hydroxide) deprotonates the hydroxyl group, which then acts as a nucleophile to displace the adjacent chlorine atom, forming a chiral epoxide (3-chlorostyrene oxide). This epoxide is a highly valuable intermediate.[9]

Caption: Conversion to a key chiral epoxide intermediate.

Precursor for β3-Adrenergic Receptor Agonists

The (R)-enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol is a documented intermediate in the synthesis of β3-adrenergic receptor agonists.[2] These drugs are used to treat conditions like overactive bladder (OAB) and irritable bowel syndrome (IBS) by selectively promoting smooth muscle relaxation.[10][11] The synthesis involves reacting the derived epoxide with specific amine side chains to build the final pharmacophore.

Intermediate for Kinase Inhibitors

The (S)-enantiomer has been utilized in the preparation of benzimidazolyl pyridinones, a class of compounds investigated as inhibitors of Insulin-like Growth Factor (IGF) kinase.[4] Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy, and access to specific chiral building blocks like this is essential for creating potent and selective drugs.

Safety and Handling

As a chlorinated organic compound, 2-Chloro-1-(3-chlorophenyl)ethanol requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

-

Conclusion

2-Chloro-1-(3-chlorophenyl)ethanol is more than a simple chemical; it is an enabling tool for the synthesis of advanced therapeutics. Its well-defined (though sometimes predicted) physicochemical properties, coupled with established synthetic routes for both racemic and enantiopure forms, make it a reliable intermediate for drug discovery and development. The strategic importance of this molecule lies in its efficient conversion to chiral epoxides, which serve as key synthons for β3-adrenergic receptor agonists and kinase inhibitors. Proper understanding of its synthesis, characterization, reactivity, and safe handling is essential for any scientist working to develop the next generation of targeted medicines.

References

-

N. Ott-Dombrowski, S. Nick, M. Albert, S. F. Kirsch. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. 2019. Available from: [Link]

- Google Patents. Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. CN109576313B.

-

Pharmaffiliates. 2-Chloro-1-(3-chloro-phenyl)-ethanol. CAS No: 106262-93-5. Available from: [Link]

-

PubChem. 2-Chloro-1-phenylethanol. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Gold(III) chloride. Available from: [Link]

-

ResearchGate. Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. Available from: [Link]

-

SpectraBase. 1-(3-Chlorophenyl)ethanol. Available from: [Link]

-

ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]

- Google Patents. β3- adrenergic receptor agonists. TW200408637A.

-

ResearchGate. Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones with chiral diamine-based catalysts. Available from: [Link]

-

National Institutes of Health. Challenges in β3-Adrenoceptor Agonist Drug Development. Available from: [Link]

- Google Patents. Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. CN101503714A.

-

ResearchGate. A Chiron Approach to the Practical and Scalable Synthesis of the β3‐Adrenergic Receptor Agonist Vibegron. Available from: [Link]

-

American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Available from: [Link]

-

PubChem. 2,2,2-Trichloro-1-phenylethanol. National Center for Biotechnology Information. Available from: [Link]

-

NCERT. Haloalkanes and Haloarenes. Available from: [Link]

-

ACS Omega. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (S)-2-CHLORO-1-(3-CHLORO-PHENYL)-ETHANOL | 174699-78-6 [chemicalbook.com]

- 5. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Significance of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 2-Chloro-1-(3-chloro-phenyl)-ethanol

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's viability, influencing everything from formulation to bioavailability. This guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated aromatic alcohol of interest in medicinal chemistry.

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are rooted in its fundamental physical properties. Aqueous solubility is a particularly crucial hurdle; a compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising drug candidate.

This compound, with its chlorinated phenyl and ethanol moieties, presents an interesting case study in solubility. Its structural features—a polar hydroxyl group, a non-polar aromatic ring, and two chloro substituents—create a delicate balance of hydrophilic and lipophilic character that dictates its behavior in various solvents. Based on the general principles of organic chemistry, the presence of the halogen atoms and the phenyl ring suggests that this compound will likely exhibit low solubility in aqueous solutions.[1] Halogenated hydrocarbons, in general, are only slightly soluble in water.[1]

This guide will delve into the theoretical underpinnings of this compound's solubility, provide detailed protocols for its experimental determination, and offer insights into the interpretation of this critical data.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies. The table below summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 106262-93-5 | [2][3][4] |

| Molecular Formula | C₈H₈Cl₂O | [2][3][4] |

| Molecular Weight | 191.05 g/mol | [3][4] |

| Appearance | Colorless to Yellow Liquid | [4] |

| pKa (Predicted) | 12.94 ± 0.20 | [4] |

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The structure of this compound contains both polar and non-polar regions, making its solubility behavior complex.

-

Polar Feature: The hydroxyl (-OH) group is capable of hydrogen bonding, which promotes solubility in polar protic solvents like water and ethanol.

-

Non-Polar Features: The phenyl ring and the two chlorine atoms contribute to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's molecular weight and hydrophobicity, which is expected to decrease its aqueous solubility compared to a non-halogenated analogue like 1-phenylethanol. For haloalkanes, in general, the energy required to overcome the attractions between the haloalkane molecules and to break the hydrogen bonds between water molecules is not sufficiently compensated by the new attractions between the haloalkane and water.[1] This leads to low water solubility.[1]

Experimental Determination of Solubility

Given the lack of specific quantitative solubility data in the public domain for this compound, experimental determination is crucial. The following are detailed protocols for two standard methods used in the pharmaceutical industry: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions. It is considered the "gold standard" for solubility measurement.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5]

-

Data Reporting: Express the solubility in units of µg/mL or µM.

Causality Behind Experimental Choices:

-

Prolonged Equilibration: This ensures that the system reaches a true thermodynamic equilibrium, providing a measure of the maximum amount of compound that can dissolve.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Filtration/Centrifugation: This step is essential to separate the dissolved compound from any undissolved solid, which would otherwise lead to an overestimation of solubility.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to screen large numbers of compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution is determined.[6][7][8]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Precipitate Detection: Measure the turbidity of the samples using a nephelometer or a plate reader that can detect light scattering.

-

Quantification (Optional but Recommended): For more accurate results, filter the samples using a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate by HPLC or LC-MS.

-

Data Reporting: The kinetic solubility is the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.

-

Rapid Precipitation: This mimics the situation where a drug is rapidly diluted in aqueous physiological fluids, providing an indication of its propensity to precipitate upon administration.

-

Turbidity Measurement: This provides a quick and high-throughput method for detecting the formation of a precipitate.

Caption: Kinetic Solubility Workflow.

Data Interpretation and Reporting

The results from solubility experiments should be meticulously recorded and reported. The following table provides a template for summarizing solubility data for this compound in various solvents.

| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 37 | Thermodynamic | ||

| 0.1 M HCl | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic |

Conclusion

References

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Safety and Hazards of 2-Chloro-1-(3-chloro-phenyl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-chloro-phenyl)-ethanol is a chlorinated aromatic alcohol of increasing interest within the pharmaceutical sector, primarily as a key intermediate in the synthesis of novel therapeutics. Its utility, particularly in the development of β3-adrenergic receptor agonists, underscores the need for a comprehensive understanding of its safety and hazard profile.[1] This guide provides an in-depth analysis of the available data, predictive toxicological assessments, and best-practice protocols for the safe handling and management of this compound. Given the limited direct toxicological data, this guide employs a weight-of-evidence approach, incorporating read-across from structurally similar compounds to provide a robust safety assessment for researchers and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to a robust safety assessment. These properties influence its behavior in the environment and its potential for human exposure.

| Property | Value | Source |

| CAS Number | 106262-93-5 | [2] |

| Molecular Formula | C₈H₈Cl₂O | [2] |

| Molecular Weight | 191.05 g/mol | [2] |

| Appearance | Colorless to Yellow Liquid | [2] |

| pKa (Predicted) | 12.94 ± 0.20 | [2] |

GHS Classification and Hazards

Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictogram:

Signal Word: Warning

Precautionary Statements:

A comprehensive set of precautionary statements is associated with the handling of this compound.[2][3] Key preventative, response, storage, and disposal measures are summarized below:

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Toxicological Profile: A Read-Across and Predictive Approach

Acute Toxicity

While specific LD50 or LC50 values for this compound are not established, data from the structurally related compound, 2-chloro-1-phenylethanol, suggests that it may be harmful if swallowed, in contact with skin, or inhaled.[4] Given the presence of an additional chlorine atom on the phenyl ring, it is prudent to handle this compound with a high degree of caution, assuming a similar or potentially greater level of acute toxicity.

Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is well-established.[2] Direct contact with the liquid is expected to cause redness, pain, and potential damage to these tissues. The mechanism of irritation is likely related to the chemical's ability to disrupt cell membranes and proteins.

Respiratory Irritation

The classification for specific target organ toxicity (single exposure) with the potential for respiratory tract irritation indicates that inhalation of vapors or aerosols may cause coughing, shortness of breath, and irritation of the nose, throat, and lungs.[2][3]

Sensitization

There is no specific data available to indicate whether this compound is a skin or respiratory sensitizer.

Genotoxicity and Carcinogenicity

No direct studies on the genotoxicity or carcinogenicity of this compound have been identified. However, some chlorinated aromatic compounds have been shown to possess mutagenic or carcinogenic properties. Therefore, in the absence of data to the contrary, it is advisable to handle this compound as a potential genotoxic and carcinogenic agent and to minimize exposure.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Ecotoxicological Profile

Specific data on the environmental fate and ecotoxicity of this compound is lacking. However, as a chlorinated aromatic compound, it is prudent to assume that it may be persistent in the environment and exhibit toxicity to aquatic organisms. Chlorinated organic compounds, in general, should not be released into the environment.

Chemical Stability and Reactivity

Stability

This compound is expected to be stable under normal laboratory conditions. However, it may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[5]

Incompatible Materials

While specific incompatibility data is limited, based on its chemical structure, it should be kept away from strong oxidizing agents, strong acids, and strong bases.

Hazardous Decomposition Products

Thermal decomposition of chlorinated aromatic compounds can produce toxic and corrosive gases, including hydrogen chloride and phosgene.[6][7][8] Therefore, this compound should not be exposed to high temperatures or open flames.

Safe Handling and Emergency Protocols

Given the known and potential hazards, strict adherence to safety protocols is paramount when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Isolation: If possible, dedicate a specific area of the laboratory for work with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[2] Contaminated clothing should be removed immediately and decontaminated before reuse.[2]

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a properly fitted respirator with an appropriate organic vapor cartridge should be used.

Experimental Workflow: Risk Mitigation

The following diagram illustrates a logical workflow for a risk assessment and mitigation strategy when planning experiments with this compound.

Caption: Risk assessment and mitigation workflow for handling this compound.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[10] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[10][11] Do not dispose of this chemical down the drain.[10]

Application in Drug Development

This compound is a known reactant in the enzymatic preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol.[1] This chiral alcohol is a crucial intermediate in the synthesis of β3-adrenergic receptor agonists, such as Solabegron.[1][12] These agonists are being investigated for the treatment of various conditions, including overactive bladder. The synthesis pathway highlights the importance of this compound in accessing stereospecific building blocks for complex pharmaceutical targets.

Conclusion

While this compound is a valuable intermediate in pharmaceutical synthesis, it presents a number of known and potential hazards that necessitate careful handling and rigorous safety protocols. The primary established hazards are skin, eye, and respiratory irritation. The lack of comprehensive toxicological data for other endpoints requires a cautious approach, treating the compound as potentially having other long-term health effects. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with the use of this compound and ensure a safe laboratory environment.

References

-

2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. (2025, March 12). Available at: [Link]

-

CAS No : 106262-93-5 | Product Name : this compound. Available at: [Link]

-

Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - NIH. Available at: [Link]

-

The thermal decomposition of aromatic compounds - II. Dichlorobenzenes | Proceedings A. Available at: [Link]

- WO2003016307A1 - β3 ADRENERGIC AGONISTS - Google Patents.

-

GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed. Available at: [Link]

-

QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Available at: [Link]

-

Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC - PubMed Central. Available at: [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]

-

2.6 Read-Across Toxicity Predictions | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research. Available at: [Link]

-

QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. Available at: [Link]

-

Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer - American Chemical Society. Available at: [Link]

-

Read-Across with Computational and In vitro Data - Contemporary Issues in Risk Assessment. Available at: [Link]

-

QSAR models for the screening, prediction and refinement of PBT Properties of Contaminants of Emerging Concern - Insubria. Available at: [Link]

-

Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle. (2025, May 8). Available at: [Link]

-

2-Chloro-1-phenylethanol, (+)- | C8H9ClO - PubChem - NIH. Available at: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. Available at: [Link]

-

How to arrange these according to increasing acidic characters: 2-chloroethanol, p-chlorophenol, p -methylphenol, ethanol, and phenol - Quora. (2022, December 9). Available at: [Link]

-

Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. opcw.org [opcw.org]

- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 11. angenechemical.com [angenechemical.com]

- 12. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-1-(3-chloro-phenyl)-ethanol

Abstract: This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound 2-Chloro-1-(3-chloro-phenyl)-ethanol. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational principles of spectroscopy and data from structurally analogous compounds to construct a comprehensive and scientifically grounded forecast of its spectral behavior. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and materials science, offering insights into the structural elucidation of this and similar halogenated benzylic alcohols. Detailed experimental protocols for acquiring these spectra are also provided to ensure methodological rigor in future studies.

Introduction and Structural Rationale

This compound is a halogenated aromatic alcohol with potential applications as a synthetic intermediate in the development of pharmaceutical agents and other fine chemicals. Its structure combines a chiral benzylic alcohol center with two chlorine substituents—one on the aromatic ring and one on the aliphatic side-chain. This unique combination of functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment.